REACTION_SMILES
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[B:27]([Br:28])([Br:29])[Br:30].[Br:1][c:2]1[c:3]([CH:14]([CH3:15])[NH:16][C:17](=[O:18])[O:19][CH2:20][c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[n:4][c:5]2[n:6]([c:7]1=[O:8])[cH:9][c:10]([F:13])[cH:11][cH:12]2.[C:32](=[O:33])([OH:34])[O-:35].[Cl:37][CH2:38][Cl:39].[Na+:36].[OH2:31]>>[Br:1][c:2]1[c:3]([CH:14]([CH3:15])[NH2:16])[n:4][c:5]2[n:6]([c:7]1=[O:8])[cH:9][c:10]([F:13])[cH:11][cH:12]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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CC(NC(=O)OCc1ccccc1)c1nc2ccc(F)cn2c(=O)c1Br
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(NC(=O)OCc1ccccc1)c1nc2ccc(F)cn2c(=O)c1Br
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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|
Type
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product
|
Smiles
|
CC(N)c1nc2ccc(F)cn2c(=O)c1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |